

Agrimoniin: A Dimeric Ellagitannin with Potent Biological Activities

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Agrimoniin, a dimeric ellagitannin found in various medicinal plants and dietary sources, has garnered significant scientific interest due to its wide spectrum of biological activities.[1][2] As one of the most representative compounds in the ellagitannin group, this large polyphenol, with a molecular weight of 1871.282 g/mol and the chemical formula C₈₂H₅₄O₅₂, is recognized for its potent antioxidant, anti-inflammatory, anticancer, and antidiabetic properties.[3][4][5][6][7] First isolated in 1982 from the roots of Agrimonia pilosa Ledeb., a plant used in traditional Chinese and Japanese medicine, **agrimoniin** is also present in commonly consumed foods like strawberries and raspberries.[1][2][8][9] Its metabolism by human gut microbiota into smaller, bioactive urolithins further contributes to its therapeutic potential.[1][2] This technical guide provides a comprehensive overview of **agrimoniin**, focusing on its core biological activities, underlying mechanisms of action, and relevant experimental data to support its potential in drug development.

Chemical Properties and Occurrence

Agrimoniin is a hydrolyzable tannin characterized by its high molecular weight and a large number of hydroxyl groups, which contribute to its potent antioxidant activity.[3][4] It is a dimeric ellagitannin, meaning it is formed from two monomeric ellagitannin units.[5][6] This complex structure is responsible for many of its biological functions.



Agrimoniin is predominantly found in plants belonging to the Rosaceae family.[1][2] Key sources include:

- Agrimonia species: Agrimonia pilosa and Agrimonia eupatoria are particularly rich in agrimoniin.[1][2][10][11]
- Potentilla species:Potentilla erecta contains significant amounts of agrimoniin.[12][13][14]
- Fragaria species: Both wild strawberries (Fragaria vesca) and cultivated strawberries
 (Fragaria × ananassa) are notable dietary sources of agrimoniin.[1][9]
- Comarum palustre (Marsh Cinquefoil): This herb also contains agrimoniin as a dominant compound.[15]

Anticancer Activity

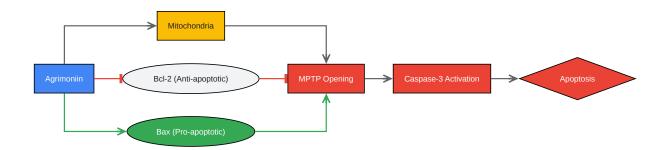
Agrimoniin has demonstrated significant anticancer effects in various cancer cell lines and in vivo models.[3][4][16][17][18] Its primary mechanism of action is believed to be the induction of mitochondria-dependent apoptosis.[3][4][16]

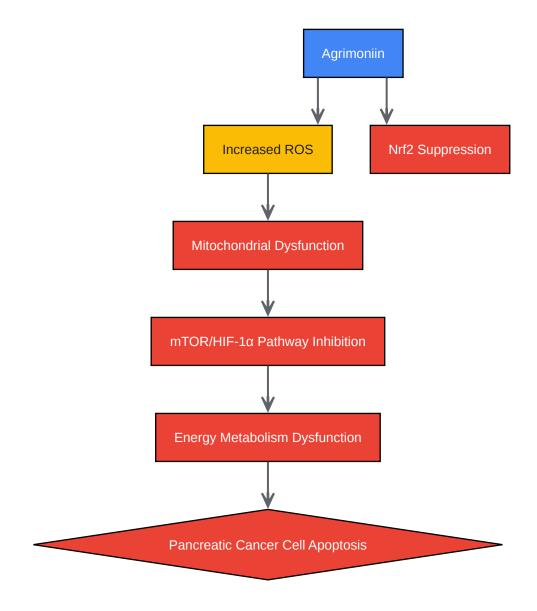
Signaling Pathways in Cancer

Agrimoniin modulates several key signaling pathways involved in cancer progression:

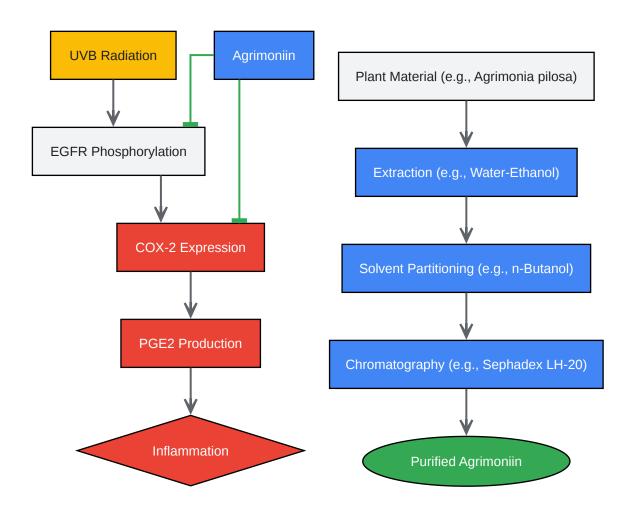
Mitochondria-Dependent Apoptosis: Agrimoniin directly targets mitochondria, leading to the
opening of the mitochondrial permeability transition pore (MPTP).[3][4][16] This event
disrupts the mitochondrial membrane potential, activates caspase cascades (caspase-3),
and increases the expression of pro-apoptotic proteins like Bax and p53, while decreasing
the anti-apoptotic protein Bcl-2.[3]











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